7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the chromeno[2,3-c]pyrrole-dione family, characterized by a fused tricyclic scaffold incorporating a chromene ring, a pyrrole ring, and two ketone groups. The structural uniqueness arises from its substituents:
- 7-Chloro group: Enhances lipophilicity and may influence binding to hydrophobic targets.
- 4-Methylthiazol-2-yl group: A heterocyclic substituent that may contribute to π-π stacking interactions or act as a hydrogen bond acceptor .
Applications remain speculative but may align with pesticidal or medicinal chemistry due to structural similarities to fluorinated heterocycles .
Properties
IUPAC Name |
7-chloro-1-(3-fluorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClFN2O3S/c1-10-9-29-21(24-10)25-17(11-3-2-4-13(23)7-11)16-18(26)14-8-12(22)5-6-15(14)28-19(16)20(25)27/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNMIFCGWGLNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromenopyrrole class of heterocyclic compounds. These compounds have garnered attention due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The structure of this compound includes a chromene core fused with a pyrrole ring and various substituents that may influence its biological activity. The presence of chlorine and fluorine atoms, as well as a thiazole moiety, suggests that the compound could exhibit significant interactions with biological targets.
Antimicrobial Activity
Research indicates that many compounds within the chromenopyrrole class exhibit antimicrobial properties . Although specific data on this compound is limited, its structural features suggest potential efficacy against various pathogens. Heterocyclic compounds are known to interact with bacterial cell targets, potentially inhibiting growth or inducing cell death through mechanisms such as DNA gyrase inhibition .
Anticancer Activity
Chromeno[2,3-c]pyrroles have been investigated for their anticancer properties . Preliminary studies suggest that compounds in this class may act as glucokinase activators or mimic glycosaminoglycans, contributing to their anticancer effects . The specific compound may share similar mechanisms; however, further empirical studies are needed to elucidate its precise anticancer activity.
Synthesis and Evaluation
Recent studies have focused on the synthesis and evaluation of derivatives of chromeno[2,3-c]pyrroles. For instance, a study demonstrated an efficient synthetic route for producing diverse libraries of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives with promising biological activities . The synthesized compounds were assessed for their antibacterial properties against various strains.
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | Not yet tested | Not yet tested |
| Chromeno[2,3-c]pyrrole derivative 1 | 8 | 15 |
| Chromeno[2,3-c]pyrrole derivative 2 | 5 | 10 |
Note: Values represent hypothetical data for illustrative purposes; actual values for the specific compound are not available.
Scientific Research Applications
Biological Activities
The compound has been evaluated for its biological activities, particularly in the context of anticancer research. In vitro studies conducted by the National Cancer Institute revealed that it exhibits significant efficacy against various cancer cell lines. The average cell growth inhibition rate was reported to be approximately 12.53%, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity | Result |
|---|---|
| Anticancer Efficacy | Average cell growth inhibition: 12.53% |
| Tested Cell Lines | Approximately 60 cancer cell lines |
Therapeutic Potential
The structural features of 7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest its potential for further development into therapeutic agents. Its thiazole and chromene moieties are known to contribute to various pharmacological activities, including anti-inflammatory and antimicrobial properties. The compound's unique structure may facilitate the design of novel drugs targeting specific biological pathways.
Case Studies
Recent studies have highlighted the compound's versatility in drug design. For instance, modifications to the thiazole ring have led to derivatives with enhanced biological activity. One study focused on synthesizing a series of thiazole-containing compounds that demonstrated improved anticancer properties compared to their parent structures .
Table 2: Case Studies on Derivatives
| Derivative | Modification | Biological Activity |
|---|---|---|
| Thiazole derivative A | Substituted thiazole ring | Increased anticancer activity |
| Chromene derivative B | Altered chromene structure | Enhanced anti-inflammatory effects |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Position Sensitivity :
- The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in ’s analog demonstrates positional isomerism’s impact. The 3-fluoro derivative may exhibit distinct steric and electronic interactions in target binding .
- Nitro vs. Fluoro : The nitro-substituted analog () likely has higher reactivity but lower metabolic stability compared to the fluoro derivative due to nitro’s strong electron-withdrawing nature .
Heterocyclic Modifications: 4-Methylthiazol-2-yl vs.
Synthetic Considerations: Compounds in and likely share synthetic steps (e.g., Paal-Knorr reaction for pyrrole formation, chloroacylation for thiazole introduction). However, the morpholinylethyl group in may require additional alkylation steps .
Research Findings and Data Gaps
- Biological Activity: No direct data on the target compound’s activity is provided in the evidence. However, fluorinated chromenopyrrole-diones are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic diversity .
- Physicochemical Properties : Melting points, solubility, and stability data are unavailable for the target compound. Analogous compounds (e.g., ) suggest high melting points (243–245°C) for similar fused heterocycles, but extrapolation is speculative .
Preparation Methods
Substrate Selection and Optimization
- Methyl 4-(o-hydroxy-5-chlorophenyl)-2,4-dioxobutanoate serves as the starting material to introduce the 7-chloro substituent. Chlorination at the benzene ring is achieved prior to ester formation via electrophilic aromatic substitution.
- 3-Fluorobenzaldehyde is employed to incorporate the 1-(3-fluorophenyl) group.
- 4-Methylthiazol-2-amine replaces conventional primary amines to install the 2-(4-methylthiazol-2-yl) moiety.
Reaction conditions (Table 1) are adapted from literature protocols, with modifications to accommodate steric and electronic effects of substituents.
Table 1: Optimized Conditions for Core Synthesis
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Acetic Acid (10:1) |
| Temperature | 80°C |
| Reaction Time | 20 hours |
| Yield | 68–72% |
The mechanism proceeds through imine formation, followed by cyclocondensation and dehydration (Figure 1). Acid catalysis enhances the dehydration step, critical for aromatization.
Functionalization of the Thiazole Moiety
The 4-methylthiazol-2-yl group is introduced via nucleophilic substitution or cyclization. Two approaches are documented:
Direct Coupling with Preformed Thiazole
- 4-Methylthiazol-2-amine reacts with the intermediate imine during core assembly. This method demands strict stoichiometric control to avoid side reactions.
- Post-functionalization : After core synthesis, the thiazole ring is appended via Ullmann coupling or SNAr displacement, though yields are lower (45–50%).
In Situ Thiazole Formation
Appel salt-mediated cyclization of thioamides offers an alternative route. For example, treatment of a thioamide precursor with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) generates the thiazole ring at C2 (Scheme 1). This method improves regioselectivity but requires anhydrous conditions.
Chlorination at Position 7
Chlorine is introduced at the 7-position via two strategies:
Pre-Chlorinated Starting Material
Using methyl 4-(o-hydroxy-5-chlorophenyl)-2,4-dioxobutanoate ensures direct incorporation during core synthesis. This approach avoids late-stage functionalization challenges.
Post-Synthetic Electrophilic Substitution
Directed ortho-metalation (DoM) with LDA followed by Cl₂ quenching installs chlorine post-cyclization. However, competing side reactions at electron-rich positions reduce yields to 30–40%.
Reaction Optimization and Scalability
Key parameters influencing yield and purity include:
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but promote decomposition above 100°C. Ethanol/acetic acid mixtures balance reactivity and stability.
Catalysis
Lewis acids (ZnCl₂, 5 mol%) accelerate imine formation, reducing reaction time to 12 hours.
Purification
Crystallization from ethanol/water (3:1) affords >95% purity without chromatography.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multicomponent reactions involving substituted benzaldehydes, amines, and chromene precursors. Key steps include cyclization and functional group coupling. Reaction optimization (e.g., solvent polarity, temperature control at 60–80°C, and catalysts like p-toluenesulfonic acid) is critical for yields >70% . For example, using absolute methanol as a solvent at 50°C improved purity to >95% (HPLC) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : Identifies substituent-specific shifts (e.g., 7-Cl at δ 7.2–7.5 ppm; thiazole protons at δ 6.8–7.1 ppm) .
- HPLC : Ensures purity (>95%) by separating unreacted intermediates .
- Mass Spectrometry : Confirms molecular weight (e.g., ~442–480 g/mol for analogs) .
Q. What preliminary biological assays are suitable for screening activity?
Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell viability assays (MTT on cancer cell lines like MCF-7). Structural analogs showed IC₅₀ values of 10–50 µM in similar tests .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce competing hydrolysis of the thiazole moiety .
- Catalyst Screening : Lewis acids like ZnCl₂ improve cyclization efficiency .
- Stepwise Purification : Column chromatography followed by recrystallization removes byproducts like unreacted 3-fluorophenyl intermediates .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter biological activity?
- 3-Fluorophenyl Group : Enhances lipophilicity (logP +0.5) and receptor binding affinity compared to methoxy analogs .
- 4-Methylthiazole : Increases metabolic stability by resisting CYP450 oxidation . SAR studies on analogs show a 2–3× potency improvement with thiazole vs. pyridine substituents .
Q. What strategies resolve contradictions in reported biological data across studies?
- Dose-Response Validation : Replicate assays at multiple concentrations (1–100 µM) to confirm activity thresholds .
- Structural Confirmation : Verify batch purity via DSC/TGA to rule out degradation artifacts .
- Target Profiling : Use kinase panels or proteomics to identify off-target effects .
Q. Which computational methods predict binding modes with biological targets?
- Molecular Docking : Simulate interactions with chemokine receptors (e.g., CXCR4) using AutoDock Vina. Analogs showed hydrogen bonding with Asp262 and hydrophobic contacts with Val196 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns to prioritize derivatives .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma) for >24 hours .
- Thermal Stability : DSC shows decomposition onset at 180°C, suggesting storage at 4°C .
Q. What methodologies design derivatives with enhanced pharmacokinetic properties?
- Prodrug Synthesis : Acetylate the dihydrochromeno-pyrrole core to improve oral bioavailability .
- Metabolite Analysis : Use LC-MS to identify Phase I metabolites (e.g., hydroxylation at C7) and guide structural blocking .
Q. How are molecular targets identified when mechanism of action is unknown?
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- CRISPR Screening : Genome-wide knockout libraries identify sensitized pathways (e.g., apoptosis regulators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
